molecular formula C47H77O8P B054771 [(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 58530-78-2

[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate

Cat. No. B054771
CAS RN: 58530-78-2
M. Wt: 801.1 g/mol
InChI Key: XDTOUWPJZGEUQR-GWHBCOKCSA-N
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Description

“[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate” belongs to the class of organic compounds known as lysophosphatidylglycerols . These are glycerophosphoglycerols (molecules containing a glycerol moiety attached to the phosphate group linked to a glycerol) in which only one fatty acid is bonded to the 1-glycerol moiety (through an ester linkage) .


Molecular Structure Analysis

The molecular formula of the compound is C47H77O8P. The compound has a molecular weight of 801.1 g/mol. The structure is complex and involves a glycerol moiety attached to a phosphate group linked to another glycerol .

Scientific Research Applications

Bioactivity and Antioxidant Properties

Research into hexadecanoic acid has revealed its significant bioactivity. A study by Panggua et al. (2016) focused on hexadecanoic acid's toxicity and antioxidant activity, using Artemia salina Leach for toxicity testing. Their findings indicated high toxicity in hexadecanoic acid.

Synthesis Techniques

Advances in synthesis techniques have been explored. For instance, Tulloch (1982) described the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids, highlighting methods for obtaining these compounds with high isotopic and optical purity.

Environmental Impact and Detection

Investigations into the environmental impact of similar compounds have been conducted. Stapleton et al. (2008) studied alternate brominated flame retardant chemicals, including hexadecanoic acid derivatives, in house dust, emphasizing their increasing presence in indoor environments.

Applications in Coating Materials

The use of related compounds in coating materials for nerve agent sensors was explored by Bhadury et al. (2005), who synthesized a monomer and its hybrid organic/inorganic siloxane polymer for this purpose.

Pharmaceutical Applications

In the realm of pharmaceuticals, Tripathi and Kumar (2012) detailed a method to synthesize a key chiral building block for anti-tumor and anti-obesity agents, demonstrating the pharmaceutical potential of hexadecanoic acid derivatives.

Phytochemical Screening

Hexadecanoic acid has been identified in phytochemical screenings. Arora and Kumar (2018) discovered hexadecanoic acid among other compounds in the plant Cenchrus biflorus Roxb, contributing to herbal drug research.

Ion-Selective Properties

The ion-selective properties of related compounds were analyzed by Krivorot’ko et al. (2016), who synthesized hexadentate phosphoryl podands, providing insights into their potential for ion-selectivity.

Aerobic Biotransformation

The aerobic biotransformation of polybrominated diphenyl ethers, related to hexadecanoic acid, was investigated by Robrock et al. (2009), shedding light on their environmental fate.

Estrogenic Potency

Research by Meerts et al. (2001) assessed the estrogenic potency of polybrominated diphenyl ethers and their hydroxylated forms, including compounds structurally similar to hexadecanoic acid.

properties

IUPAC Name

[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-39-46(48)51-41-45(53-47(49)40-34-26-24-22-20-18-16-14-12-10-8-6-4-2)42-52-56(50,54-43-35-29-27-30-36-43)55-44-37-31-28-32-38-44/h27-32,35-38,45H,3-26,33-34,39-42H2,1-2H3/t45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTOUWPJZGEUQR-GWHBCOKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H77O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585135
Record name (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate

CAS RN

58530-78-2
Record name (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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